molecular formula C11H9BrO3 B13174240 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione

Cat. No.: B13174240
M. Wt: 269.09 g/mol
InChI Key: CJIJFMYWWXVHHA-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is a cyclic anhydride derived from succinic acid, where the oxolane (tetrahydrofuran) ring is substituted at the 3-position with a 4-bromo-2-methylphenyl group. Its IUPAC name follows the nomenclature for cyclic anhydrides, where "oxolane-2,5-dione" denotes the five-membered ring with ketone groups at positions 2 and 5 . The molecular formula is C₁₁H₉BrO₃, with a molecular weight of 269.09 g/mol.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)oxolane-2,5-dione

InChI

InChI=1S/C11H9BrO3/c1-6-4-7(12)2-3-8(6)9-5-10(13)15-11(9)14/h2-4,9H,5H2,1H3

InChI Key

CJIJFMYWWXVHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione typically involves the reaction of 4-bromo-2-methylbenzaldehyde with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring .

Industrial Production Methods

In industrial settings, the production of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane-2,5-dione ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Features

  • Substituent Effects: The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the ortho-methyl group adds steric hindrance.

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione with similar oxolane-2,5-dione derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione 4-Bromo-2-methylphenyl C₁₁H₉BrO₃ 269.09 High steric bulk; electron-withdrawing Br enhances electrophilicity.
3-(4-Methylphenyl)oxolane-2,5-dione 4-Methylphenyl C₁₁H₁₀O₃ 190.20 Electron-donating methyl group may reduce reactivity compared to Br analog.
3-(4-Fluorophenyl)oxolane-2,5-dione 4-Fluorophenyl C₁₀H₇FO₃ 194.16 Fluorine’s electronegativity increases polarity; lower steric hindrance.
3-(prop-2-yn-1-yl)oxolane-2,5-dione Propargyl group C₇H₆O₃ 138.12 Linear alkyne substituent introduces conjugation potential.

Key Observations :

  • The electron-withdrawing bromine also increases the electrophilicity of the dione ring, enhancing reactivity in acylations or cycloadditions.
  • Solubility : Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit higher polarity and aqueous solubility compared to brominated or methylated derivatives due to fluorine’s electronegativity .

Biological Activity

3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H9BrO3
  • Molecular Weight : 273.09 g/mol
  • Structural Characteristics : The compound features a brominated aromatic ring and a dione functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-(4-bromo-2-methylphenyl)oxolane-2,5-dione exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus50 mg/mL100 mg/mL
Escherichia coli25 mg/mL50 mg/mL
Pseudomonas aeruginosa12.5 mg/mL25 mg/mL

The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest potential antiviral effects. The compound may inhibit viral replication by interfering with viral enzymes or host cell receptors.

The mechanism of action for 3-(4-bromo-2-methylphenyl)oxolane-2,5-dione involves binding to specific molecular targets within microbial cells. This interaction can modulate enzymatic activities or disrupt cellular processes essential for survival.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing permeability changes.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of oxolane-2,5-dione compounds against multidrug-resistant bacteria. Among the tested compounds, 3-(4-bromo-2-methylphenyl)oxolane-2,5-dione demonstrated superior activity against XDR (extensively drug-resistant) strains of Salmonella typhi.

  • Results :
    • The compound exhibited an MIC of 6.25 mg/mL against XDR S. typhi, outperforming several other derivatives.
    • The study confirmed its potential as a lead compound for developing new antibacterial agents targeting resistant strains .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that the compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling showed that it could effectively cross biological membranes without significant toxicity.

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